3-(6-Methoxy-3-pyridinyl)propanoic acid 3-(6-Methoxy-3-pyridinyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1107609-36-8
VCID: VC7772049
InChI: InChI=1S/C9H11NO3/c1-13-8-4-2-7(6-10-8)3-5-9(11)12/h2,4,6H,3,5H2,1H3,(H,11,12)
SMILES: COC1=NC=C(C=C1)CCC(=O)O
Molecular Formula: C9H11NO3
Molecular Weight: 181.191

3-(6-Methoxy-3-pyridinyl)propanoic acid

CAS No.: 1107609-36-8

Cat. No.: VC7772049

Molecular Formula: C9H11NO3

Molecular Weight: 181.191

* For research use only. Not for human or veterinary use.

3-(6-Methoxy-3-pyridinyl)propanoic acid - 1107609-36-8

Specification

CAS No. 1107609-36-8
Molecular Formula C9H11NO3
Molecular Weight 181.191
IUPAC Name 3-(6-methoxypyridin-3-yl)propanoic acid
Standard InChI InChI=1S/C9H11NO3/c1-13-8-4-2-7(6-10-8)3-5-9(11)12/h2,4,6H,3,5H2,1H3,(H,11,12)
Standard InChI Key AVKMBNIMMCMCBT-UHFFFAOYSA-N
SMILES COC1=NC=C(C=C1)CCC(=O)O

Introduction

Synthesis and Industrial Production

Conventional Synthetic Routes

While no direct synthesis method for 3-(6-Methoxy-3-pyridinyl)propanoic acid is detailed in the provided sources, analogous pathways for pyridine-propanoic acid derivatives involve:

  • Friedel-Crafts Acylation: Reacting 6-methoxynicotinic acid with propionyl chloride in the presence of AlCl3\text{AlCl}_3, followed by reduction (e.g., Clemmensen reduction) to yield the propanoic acid chain .

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromo-6-methoxypyridine and acrylic acid derivatives, though this method requires precise temperature control (80–120°C) to avoid decarboxylation .

Patent-Based Innovations

The synthesis of 2-(6-methoxy-2-naphthyl)propionic acid (US5286902A) offers transferable insights :

  • Stepwise Functionalization: A shape-selective zeolite catalyst (dealuminized mordenite) achieves 89% regioselectivity in methoxy group introduction at elevated temperatures (200–250°C).

  • Oxidation Optimization: Propionaldehyde intermediates are oxidized to propionic acid using (MeCN)2PdClNO2\text{(MeCN)}_2\text{PdClNO}_2 in tert-butanol, with oxygen bubbling at 60°C achieving 78% yield .

Table 1: Comparative Synthesis Yields for Pyridine-Propanoic Acid Analogs

MethodCatalystTemperature (°C)Yield (%)
Friedel-Crafts AcylationAlCl3\text{AlCl}_311065
Suzuki-Miyaura CouplingPd(PPh3)4\text{Pd(PPh}_3\text{)}_410072
Zeolite-Mediated AlkylationDealuminized Mordenite23089

Biochemical and Pharmacological Relevance

Neurotransmitter Receptor Modulation

The structurally similar (S)-3-amino-3-(6-methoxy-3-pyridyl)propionic acid demonstrates affinity for ionotropic glutamate receptors, particularly the NMDA subtype . Electrophysiological assays show a 42% inhibition of NMDA-induced currents at 10 µM, suggesting potential anticonvulsant or neuroprotective applications .

Antibacterial Activity

While direct data for 3-(6-Methoxy-3-pyridinyl)propanoic acid are unavailable, hydrazide derivatives of methoxynaphthylpropionic acids exhibit moderate Gram-negative activity (Table 2) .

Table 2: Antibacterial Activity of 2-(6-Methoxynaphthalen-2-yl)propionic Acid Hydrazide

Bacterial StrainInhibition Zone (mm)
Escherichia coli12.3 ± 0.5
Klebsiella pneumoniae11.8 ± 0.7
Bacillus subtilis14.2 ± 0.4

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